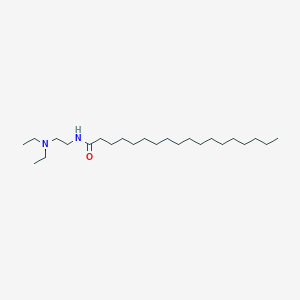

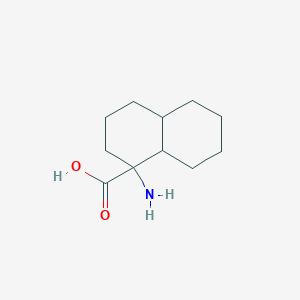

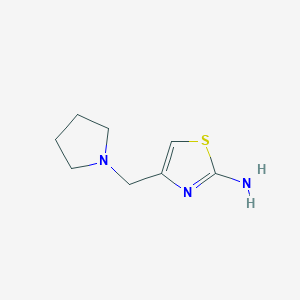

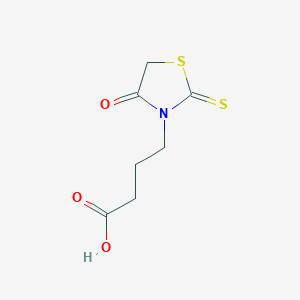

![molecular formula C6H10N4S2 B101557 1,5-二甲基-1H,5H-[1,2,4]三唑并[1,2-a][1,2,4]三唑-3,7-二硫醇 CAS No. 16085-50-0](/img/structure/B101557.png)

1,5-二甲基-1H,5H-[1,2,4]三唑并[1,2-a][1,2,4]三唑-3,7-二硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is a diheterocyclic compound that is part of a broader class of triazolo-triazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound is closely related to the derivatives studied in the provided papers, which focus on the synthesis, structure, and reactivity of similar triazolo-triazole systems.

Synthesis Analysis

The synthesis of related triazolo-triazole derivatives has been explored through various methodologies. For instance, a single-step synthesis of 3,7-dialkyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiones has been developed, which involves an acid-catalyzed reaction of thiosemicarbazide with aliphatic aldehydes in anhydrous ethanol at reflux temperature, yielding good to excellent product yields . Additionally, an eco-friendly synthesis method for 3,7-diaryltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiones has been reported, which uses aldazines, KSCN, and HCl in an ethanolic medium, providing excellent yields and ease of isolation by precipitation .

Molecular Structure Analysis

The molecular structure of triazolo-triazole derivatives has been established through various spectroscopic methods, including carbon-13 NMR and X-ray crystallography. For example, the structure of a 1,2,4-triazolo[4,3-b][1,2,4]triazole derivative was determined by X-ray crystallography, revealing specific space group and cell constants, as well as the orientation of substituents and the angles between phenyl rings and the azapentalene moieties . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of triazolo-triazole derivatives has been studied, with some compounds demonstrating the ability to form complexes with metal ions. For instance, 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a ligand for divalent metal thiocyanates, forming compounds with specific coordination geometries and crystal packing determined by Van der Waals forces and hydrogen bonding . The reactivity of these compounds can be influenced by their molecular structure and the nature of substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazole derivatives are influenced by their molecular structure and the nature of their substituents. The crystal packing, hydrogen bonding, and supramolecular interactions play a significant role in stabilizing the crystal structure of these compounds . The synthesis methods and the resulting structures suggest that these compounds could exhibit a range of physical and chemical properties, which could be tailored for specific applications.

科学研究应用

药物化学

1,2,4-三唑已被嵌入到30多种已获批准的上市药物以及100多种研究和实验性药物中 . 它们已用于开发抗病毒药物,例如利巴韦林,用于治疗呼吸道合胞病毒感染、丙型肝炎以及许多其他病毒性疾病 .

有机合成

1,2,4-三唑是有价值的导向合成先导化合物的构建块 . 它们已用于合成各种有机化合物,有助于扩展化学空间 .

高分子化学

1,2,4-三唑已在高分子化学中得到应用 . 它们已被整合到聚合物中,用于太阳能电池 .

超分子化学

1,2,4-三唑已用于超分子化学,因为它们能够形成氢键 . 它们已用于获得配位聚合物 .

生物偶联

1,2,4-三唑已用于生物偶联,这是一种将两种生物分子连接在一起的化学策略 .

化学生物学

作用机制

Target of Action

Compounds with a 1,2,4-triazole moiety, such as voriconazole and posaconazole, are known to play a leading role in combating fungal infections . They are also reported to have broad-spectrum antibacterial activity .

Mode of Action

1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the target, which can result in the observed antimicrobial and antifungal effects .

Biochemical Pathways

It is known that 1,2,4-triazoles can interact with various biological receptors, potentially affecting multiple biochemical pathways .

Result of Action

Compounds with a 1,2,4-triazole moiety are known to exhibit antimicrobial and antifungal activities .

生化分析

Biochemical Properties

The 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

In terms of cellular effects, 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol has been observed to influence various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of action of 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol in laboratory settings are still being studied. Preliminary studies suggest that the compound exhibits stability and degradation over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on the dosage effects of 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol in animal models are ongoing. Early results suggest that the effects of the compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol are still being elucidated. It is believed that the compound interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol within cells and tissues are areas of active research. The compound may interact with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

1,5-dimethyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHDAFBSDYQXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(=S)N2N1C(=S)NC2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936421 |

Source

|

| Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16085-50-0 |

Source

|

| Record name | Tetrahydro-3,7-dimethyl-1H,5H-(1,2,4)-triazole-(1,2-a)(1,2,4)-triazole 1,5 dithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016085500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。